molecular formula C23H16BrNO3 B5096634 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B5096634
M. Wt: 434.3 g/mol
InChI Key: JGTKTNWEGGMTMF-UHFFFAOYSA-N
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Description

2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a chromenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The chromenyl group can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Coupling Reactions: The benzamide moiety can be involved in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The bromine atom and benzamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-12-16(25-22(26)18-7-3-4-8-20(18)24)10-11-17(14)19-13-15-6-2-5-9-21(15)28-23(19)27/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTKTNWEGGMTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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